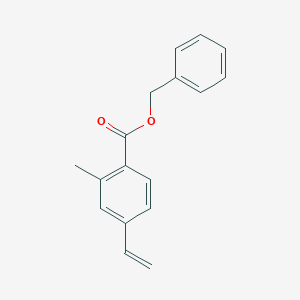
Benzyl 2-methyl-4-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-methyl-4-vinylbenzoate is an organic compound with the molecular formula C17H16O2 It is a derivative of benzoic acid, featuring a benzyl ester group, a methyl group at the 2-position, and a vinyl group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-4-vinylbenzoate typically involves the esterification of 2-methyl-4-vinylbenzoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, making the process more environmentally friendly by reducing the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated ester, Benzyl 2-methyl-4-ethylbenzoate.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Benzyl 2-methyl-4-ethylbenzoate.
Substitution: Various substituted benzyl 2-methyl-4-vinylbenzoates depending on the electrophile used.
Scientific Research Applications
Benzyl 2-methyl-4-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ester linkages.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Benzyl 2-methyl-4-vinylbenzoate exerts its effects depends on its application. In polymer chemistry, the vinyl group can undergo free radical polymerization, leading to the formation of cross-linked polymer networks. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active benzoic acid derivative.
Molecular Targets and Pathways:
Polymerization: The vinyl group acts as a reactive site for radical initiators.
Hydrolysis: Esterases target the ester bond, leading to the release of benzoic acid derivatives.
Comparison with Similar Compounds
Methyl 4-vinylbenzoate: Similar structure but with a methyl ester group instead of a benzyl ester.
Ethyl 2-methyl-4-vinylbenzoate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Benzyl 4-vinylbenzoate: Lacks the methyl group at the 2-position.
Uniqueness: Benzyl 2-methyl-4-vinylbenzoate is unique due to the presence of both a benzyl ester and a vinyl group, which provides a combination of reactivity and stability. The methyl group at the 2-position also influences its chemical behavior, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
benzyl 4-ethenyl-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-3-14-9-10-16(13(2)11-14)17(18)19-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USODPDZUZFSHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














